molecular formula C28H42O2S2 B149726 Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- CAS No. 6386-58-9

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-

Cat. No. B149726
CAS RN: 6386-58-9
M. Wt: 474.8 g/mol
InChI Key: NEUPRVAMTYHIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-, also known as 2,4-Di-tert-butylphenol (2,4-DTBP), is a toxic secondary metabolite found in various organisms. It is a major component of volatile or essential oils and exhibits potent toxicity against a wide range of organisms, including its producers. The biosources, bioactivities, and the rationale behind its production by organisms have been extensively studied .

Synthesis Analysis

The synthesis of derivatives of 2,4-DTBP involves various chemical reactions. For instance, the dehydrogenation of a 2,4-bis-functionalized phenol with potassium ferricyanide leads to the formation of a p-quinonemethide, which can further react to form dithioacetals and benzaldehyde . Another synthesis route involves the reaction of bis(2-(methylthio)phenyl)chlorophosphine with O-protected 2,6-dilithio-4-methylphenol, yielding a novel polydentate ligand with two tripodal coordination pockets . Additionally, the oxidation of benzylphenol with silver oxide in alcoholic media forms benzylic ethers and dimeric oxidation products .

Molecular Structure Analysis

The molecular structure of 2,4-DTBP derivatives is characterized by extensive hydrogen bonding and three-dimensional networks. For example, the 4-methyl-2,6-bis(phosphomethyl)phenol molecule displays approximate twofold symmetry and is involved in extensive hydrogen bonding . The crystal structure of a dimeric thallium(I) complex shows interactions between thallium atoms and phosphorus atoms from opposing ligands . Similarly, the crystal structure of a dimeric oxidation product from 2,4-DTBP has been elucidated .

Chemical Reactions Analysis

2,4-DTBP and its derivatives undergo various chemical reactions. The addition of thiols to p-quinonemethide leads to the formation of dithioacetals . The reaction of 2,4-DTBP with 2,2'-azobis(isobutyronitrile) results in addition products involving the 1-cyano-1-methylethyl radical . The synthesis of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol and its characterization, including luminescent properties, demonstrates the versatility of reactions involving 2,4-DTBP derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-DTBP and its analogs are influenced by their molecular structure. The extensive hydrogen bonding in derivatives like 4-methyl-2,6-bis(phosphomethyl)phenol contributes to their solid-state properties . The luminescent properties of certain derivatives, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have been investigated, indicating potential applications in materials science . The hydrogen-bonded assemblages in various derivatives of 2,6-bis(hydroxymethyl)phenol result in different molecular arrangements and potential weak intermolecular interactions .

Scientific Research Applications

Petrochemical Sector

  • Scientific Field : Petrochemical Engineering
  • Application Summary : This compound is used as an antioxidant in the petrochemical sector .
  • Methods of Application : The specific methods of application in the petrochemical sector are proprietary and vary based on the specific requirements .
  • Results or Outcomes : The use of this compound as an antioxidant helps to enhance the stability and longevity of petrochemical products .

Brake Fluids and Ink Resins

  • Scientific Field : Industrial Chemistry
  • Application Summary : It is also used in liquids such as brake fluid and ink resins .
  • Methods of Application : The specific methods of application in these settings are proprietary and vary based on the specific requirements .
  • Results or Outcomes : The use of this compound helps to enhance the performance and longevity of these products .

Antioxidant in Mineral/Vegetable Oils

  • Scientific Field : Industrial Chemistry
  • Application Summary : This compound is used as an antioxidant in mineral and vegetable oils used in industrial applications .
  • Methods of Application : The specific methods of application in these settings are proprietary and vary based on the specific requirements .
  • Results or Outcomes : The use of this compound helps to enhance the performance and longevity of these oils .

Mass Spectrometry

  • Scientific Field : Analytical Chemistry
  • Application Summary : This compound is used in mass spectrometry for the identification and quantification of molecules .
  • Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio .
  • Results or Outcomes : This allows for the identification and quantification of the compound in a sample .

properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUPRVAMTYHIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364473
Record name Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-

CAS RN

6386-58-9
Record name 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.